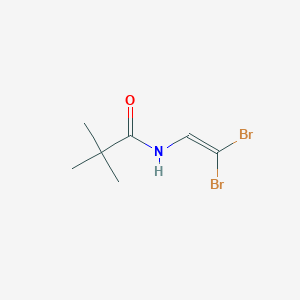
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a dibromoethenyl group attached to a dimethylpropanamide backbone, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dibromoethenyl compounds with 2,2-dimethylpropanamide under controlled conditions. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under an argon atmosphere at low temperatures (2-3°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Halogen Exchange: The dibromoethenyl group can be transformed into other halogenated analogs through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aluminium tribromide for halogen exchange and various oxidizing or reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield 2,2-dichloroethenyl or 2,2-diiodoethenyl analogs, while oxidation reactions may produce corresponding carboxylic acids or ketones.
科学研究应用
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its dibromoethenyl group. This group can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or as a reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Some compounds similar to N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide include:
- N-(2,2-Dibromoethenyl)phenylmethanesulfonamide
- 2-(2,2-Dibromoethenyl)aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions.
属性
CAS 编号 |
116177-57-2 |
|---|---|
分子式 |
C7H11Br2NO |
分子量 |
284.98 g/mol |
IUPAC 名称 |
N-(2,2-dibromoethenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H11Br2NO/c1-7(2,3)6(11)10-4-5(8)9/h4H,1-3H3,(H,10,11) |
InChI 键 |
BMIHDKGYXTYQEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC=C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






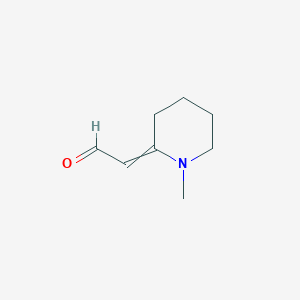
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)

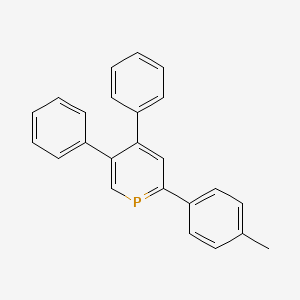
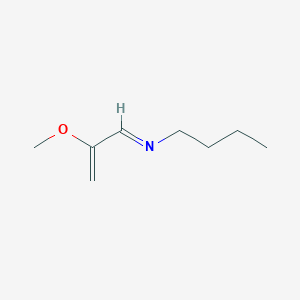
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
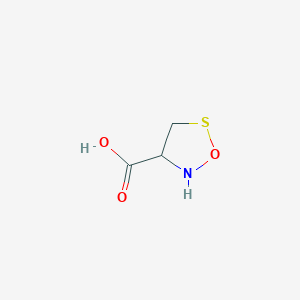
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
